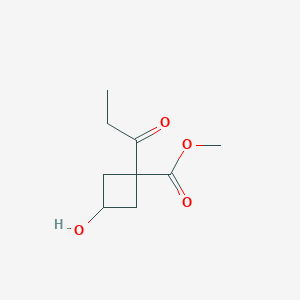
Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C9H14O4 . It has a molecular weight of 186.21 .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 ester (aliphatic), 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate” has a molecular weight of 186.21 . The specific physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Scientific Research Applications
Synthesis of (Meth)Acrylates
Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate could potentially be used in the synthesis of (meth)acrylates . (Meth)acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . They can be synthesized by functionalizing a non-functional polymer by chemical modification or by binding a reactive side group to the monomer and polymerizing this reactive group monomer by chain addition polymerization methods .
Production of Functional Polymers
This compound could be used in the production of functional polymers . Functional polymers are widely used in various fields due to their specific properties such as chemical, physicochemical, or biochemical functions . The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .
Enantioselective Synthesis
Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate could potentially be used in enantioselective synthesis . Enantioselective synthesis is a key process in the production of certain pharmaceuticals . For example, (S)-3-cyclohexene-1-carboxylic acid, a precursor for the anticoagulant Edoxaban, can be obtained by the enantioselective synthesis of racemic 3-cyclohexene-1-carboxylate .
Biocatalysis Route
This compound could potentially be used in a biocatalysis route . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions . This could be an alternative to traditional chemical synthesis routes, which often involve complicated procedures and generate a lot of solid waste .
Chemical Modification of Polymers
Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate could potentially be used in the chemical modification of polymers . Chemical modification is used to prepare polymers which cannot be prepared by direct polymerization of the monomer . This could involve the functionalization of a non-functional polymer by chemical modification .
Production of Reactive Polymers
This compound could potentially be used in the production of reactive polymers . Reactive polymers contain chemically reactive functional groups and are widely used in biochemical and chemical applications . They can be synthesized by providing a single reaction step for the synthesis of reactive polymers .
properties
IUPAC Name |
methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-7(11)9(8(12)13-2)4-6(10)5-9/h6,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNQVIKHEYHLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC(C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2648890.png)
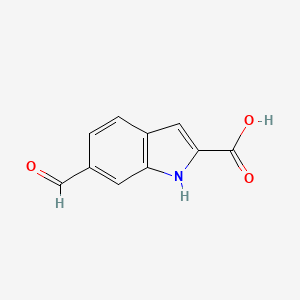
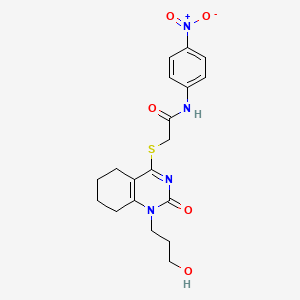
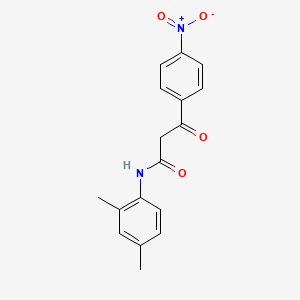
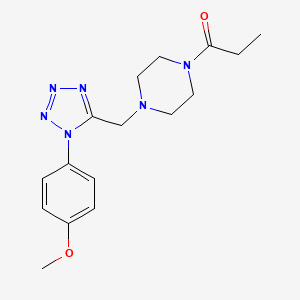
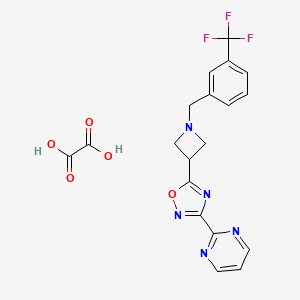
![1-(2-Methyl-1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2648897.png)
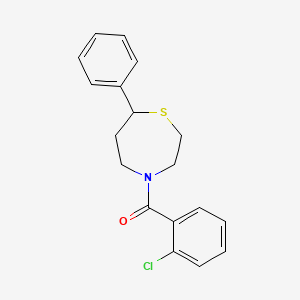
![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)
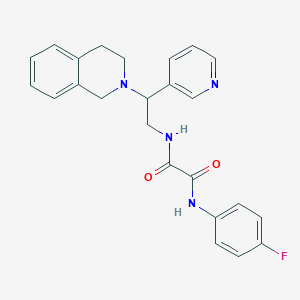
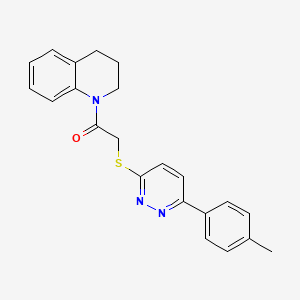
![N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2648908.png)
![7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2648910.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2648912.png)